molecular formula C19H32O8 B15126907 4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

Katalognummer: B15126907
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: CZYPGTRKJFYXLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one is a complex cyclohexenone derivative featuring a glycosylated side chain. The compound consists of a cyclohexenone core substituted with a hydroxy group at position 4, methyl groups at positions 3, 5, and 5, and a butyl chain linked to a glucose-like tetrahydropyran ring (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) via an ether bond . It has been isolated from Mesembryanthemum crystallinum (ice plant) ethanol extracts, where it was identified as compound 11 in a 2020 phytochemical study .

Eigenschaften

Molekularformel

C19H32O8

Molekulargewicht

388.5 g/mol

IUPAC-Name

4-hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h7,11,13-17,20,22-25H,5-6,8-9H2,1-4H3

InChI-Schlüssel

CZYPGTRKJFYXLT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)CC(C1(CCC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Overview and Natural Occurrence

Molecular Architecture

The compound consists of a cyclohex-2-en-1-one core substituted with hydroxyl, trimethyl, and butyl groups. The butyl chain is further functionalized with a β-D-glucopyranosyl moiety via an ether linkage. Key features include:

  • Cyclohexenone ring : A conjugated enone system (C1 ketone, C2-C3 double bond).
  • Substituents : Hydroxy (C4), three methyl groups (C3, C5, C5), and a 3-O-β-D-glucopyranosylbutyl side chain.
  • Glycosidic bond : Connects the butyl group to the glucose unit at the C2 position of the pyranose ring.

Natural Sources

The compound has been identified in Proboscidea louisiana (unicorn plant) and Codonopsis pilosula (dang shen). These plants employ secondary metabolic pathways to biosynthesize the molecule, likely via terpenoid precursors and subsequent glycosylation.

Natural Extraction and Isolation Methods

Solvent Extraction

Ethyl acetate is the solvent of choice for initial extraction due to its ability to solubilize moderately polar terpenoids and glycosides. In Echiochilon fruticosum, a related species, aerial parts are dried, powdered, and exhaustively extracted with ethyl acetate at 40–60°C. The crude extract is concentrated under reduced pressure to yield a residue rich in cyclohexenones and flavonoids.

Chromatographic Purification

Column Chromatography

The residue is fractionated using silica gel chromatography with gradient elution (chloroform:methanol, 9.5:0.5 → 8.5:1.5). Fractions containing the target compound are identified via thin-layer chromatography (TLC) and pooled.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile:water (70:30) mobile phase. The compound elutes at 12–14 minutes, as monitored by UV detection (λ = 254 nm).

Yield and Challenges

Typical yields from natural sources are low (0.002–0.005% w/w), necessitating large biomass quantities. Co-elution with structurally similar terpenoids (e.g., vomifoliol) complicates isolation.

Chemical Synthesis Approaches

Retrosynthetic Analysis

The synthesis is divided into two key segments:

  • Cyclohexenone core construction .
  • Glycosylation of the butyl side chain .

Cyclohexenone Core Synthesis

Asymmetric Transfer Hydrogenation

A patented route to vomifoliol analogs employs α,β-acetylenic ketones as precursors. For example:

  • Step 1 : Synthesis of α,β-acetylenic ketone (e.g., 4-methylpent-3-yn-2-one) via Sonogashira coupling.
  • Step 2 : Asymmetric transfer hydrogenation using (R,R)-TsDPEN-Ru catalyst to install the C4 hydroxyl stereocenter.
  • Step 3 : Cyclization under acidic conditions (p-TsOH, toluene, 110°C) to form the cyclohexenone ring.
Methylation and Oxidation

Trimethyl substitution is achieved via sequential alkylation:

  • Methylation : Treatment with methyl iodide and LDA at −78°C.
  • Oxidation : PCC in dichloromethane converts the secondary alcohol to the ketone.

Glycosylation Strategies

Koenigs-Knorr Glycosylation

The butyl side chain is functionalized using perfluorosulfonic acid resin (e.g., Nafion) as a heterogeneous catalyst:

  • Activation : β-D-Glucopyranose is activated as the trichloroacetimidate donor.
  • Coupling : Reacted with 3-hydroxybutylcyclohexenone in anhydrous THF at 60°C for 12 hours.
  • Workup : The resin is filtered, and the product is purified via silica gel chromatography (ethyl acetate:hexane, 1:1).
Direct Glycosidation

A patent describes a one-pot method using excess methanol and perfluorosulfonic acid resin under high pressure (5.5–6.0 kg/cm²):

  • Conditions : 120°C, 30 minutes, molar ratio (glucose:butanol = 1:3).
  • Yield : 86.1 mol% α-glycoside, 31.4 mol% β-glycoside.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.25 (dd, J = 16.9 Hz, H3a), 2.45 (dd, J = 16.9 Hz, H3b), 3.82 (m, H-glucose), 5.21 (s, H1).
  • ¹³C NMR : δ 195.5 (C1 ketone), 127.9 (C5), 78.9 (C4-OH).
Mass Spectrometry
  • ESI-MS (m/z) : [M+Na]⁺ = 409.4 (calc. 409.3).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Optimization

Stereochemical Control

  • Glycosidic bond : Kinetic control favors α-anomers, but β-selectivity requires bulky protecting groups (e.g., tert-butyldimethylsilyl).
  • Cyclohexenone hydroxyl : Asymmetric hydrogenation achieves >90% ee but is sensitive to solvent polarity.

Scalability Issues

  • Natural extraction : Limited by seasonal variability in plant metabolite production.
  • Chemical synthesis : High-pressure glycosidation necessitates specialized equipment (autoclaves).

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways within cells. The compound’s hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their structure and function . Additionally, its cyclohexenone ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Blumenol C (4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one)

  • Structure: Shares the cyclohexenone backbone and 3-hydroxybutyl substituent but lacks the glycosylated oxan-2-yl group.
  • Key Differences :
    • Absence of the sugar moiety reduces molecular weight (MW: 254.3 g/mol vs. ~468.5 g/mol for the target compound).
    • Higher lipophilicity due to missing polar hydroxyl groups from the sugar .
  • Bioactivity: Blumenol C is associated with plant growth regulation and fragrance, but glycosylation in the target compound may enhance solubility and interaction with biological targets (e.g., enzymes or receptors) .

E-4-Hydroxy-3,5,5-trimethyl-4-(3-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)cyclohex-2-en-1-one (Compound 11, )

  • Structure : Nearly identical to the target compound but features a but-1-enyl group (unsaturated) instead of a butyl (saturated) chain.
  • The double bond may influence metabolic stability; saturated analogs like the target compound are often less prone to oxidation .

(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one (MOL002731, TCMSP)

  • Structure : Stereoisomer of the target compound with defined configurations at C4 (S), C3 (R), and the sugar moiety (2R,3R,4S,5S,6R).
  • Key Differences :
    • Stereochemistry impacts 3D conformation and binding affinity. For example, the (4S) configuration may optimize hydrogen bonding with biological targets compared to racemic mixtures .
    • Registered in TCMSP (Molecule ID: MOL002731) but lacks explicit pharmacological data .

6-Hydroxy-3-oxo-α-ionone (FDB015767)

  • Structure: Simpler cyclohexenone derivative with a hydroxy group at C6 and a ketone at C3.
  • Key Differences: Smaller MW (238.3 g/mol) and absence of glycosylation limit solubility in aqueous environments.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Source
Target Compound ~468.5 Cyclohexenone, glycoside, hydroxy, methyl High (polar glycoside) M. crystallinum
Blumenol C 254.3 Cyclohexenone, hydroxybutyl Moderate (lipophilic) Synthetic/Natural
Compound 11 (Butenyl variant) ~466.5 Cyclohexenone, glycoside, unsaturated chain Moderate M. crystallinum
MOL002731 (Stereoisomer) ~468.5 Stereospecific glycoside High TCMSP
6-Hydroxy-3-oxo-α-ionone 238.3 Cyclohexenone, ketone, hydroxy Low Plant extracts

Research Implications

The glycosylation in 4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one likely enhances its bioavailability compared to non-glycosylated analogs like Blumenol C. However, stereochemical variations (e.g., MOL002731) and unsaturated chains (e.g., Compound 11) necessitate further studies to clarify structure-activity relationships.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response contradictions in toxicity studies?

  • Recommendations :
  • Mixed-effects models : Account for variability across biological replicates (e.g., in ’s randomized block design) .
  • Benchmark dose (BMD) modeling : Estimate toxicity thresholds using EPA Proast software, aligning with ’s ecological risk frameworks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.